molecular formula C22H27ClFN3O3 B11071118 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11071118
M. Wt: 435.9 g/mol
InChI Key: SHZLFCGDJCVQOC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrrolidine-2,5-dione core, substituted with a 3-chloro-4-fluorophenyl group and a piperidinyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione involves multiple steps, each requiring precise reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: The initial step involves the synthesis of the pyrrolidine-2,5-dione core through a cyclization reaction. This can be achieved by reacting a suitable dicarboxylic acid derivative with an amine under acidic or basic conditions.

    Introduction of the 3-Chloro-4-fluorophenyl Group: The next step involves the introduction of the 3-chloro-4-fluorophenyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the pyrrolidine-2,5-dione core with a 3-chloro-4-fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Piperidinyl Moiety: The final step involves the attachment of the piperidinyl moiety through an amide coupling reaction. This can be achieved by reacting the intermediate compound with 4-methylpiperidine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives with altered functional groups.

    Reduction: Reduction reactions can be performed on the carbonyl groups of the pyrrolidine-2,5-dione core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions yield reduced derivatives with hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chloro-4-fluorophenyl group, where nucleophiles such as amines or thiols replace the halogen atoms. The major products formed from these reactions include substituted derivatives with new functional groups.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications, including:

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its biological activity and potential therapeutic applications.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways and its potential as a lead compound for drug development.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate specific signaling pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or differentiation. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)pyrrolidine: This compound shares the 3-chloro-4-fluorophenyl group but lacks the piperidinyl moiety, resulting in different chemical properties and reactivity.

    (E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide: This compound contains a similar 3-chloro-4-fluorophenyl group but has a different core structure and functional groups, leading to distinct biological and chemical properties.

Properties

Molecular Formula

C22H27ClFN3O3

Molecular Weight

435.9 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H27ClFN3O3/c1-14-4-8-26(9-5-14)21(29)15-6-10-25(11-7-15)19-13-20(28)27(22(19)30)16-2-3-18(24)17(23)12-16/h2-3,12,14-15,19H,4-11,13H2,1H3

InChI Key

SHZLFCGDJCVQOC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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